molecular formula C27H25N5O4S B12005900 methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

Cat. No.: B12005900
M. Wt: 515.6 g/mol
InChI Key: UIIGSMBLQHTBGA-LQKURTRISA-N
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Description

Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound featuring a triazole ring, methoxy and methylphenyl groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and appropriate aryl aldehydes.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetylation: The sulfanyl-triazole intermediate undergoes acetylation using acetic anhydride.

    Hydrazone Formation: The acetylated product is treated with hydrazine to form the hydrazone.

    Esterification: Finally, the hydrazone is esterified with methyl 4-formylbenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazone linkage, potentially yielding simpler amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s triazole ring and hydrazone linkage are of interest due to their potential bioactivity. These moieties are often found in molecules with antimicrobial, antifungal, and anticancer properties.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting various diseases.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate exerts its effects is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the hydrazone linkage can act as a pharmacophore, interacting with active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate: Similar structure but lacks the 4-methylphenyl group.

    Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate: Similar structure but contains a 4-chlorophenyl group instead of a 4-methylphenyl group.

Uniqueness

The uniqueness of methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and methylphenyl groups enhances its lipophilicity and potential interactions with biological membranes.

Properties

Molecular Formula

C27H25N5O4S

Molecular Weight

515.6 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C27H25N5O4S/c1-18-4-12-22(13-5-18)32-25(20-10-14-23(35-2)15-11-20)30-31-27(32)37-17-24(33)29-28-16-19-6-8-21(9-7-19)26(34)36-3/h4-16H,17H2,1-3H3,(H,29,33)/b28-16+

InChI Key

UIIGSMBLQHTBGA-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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